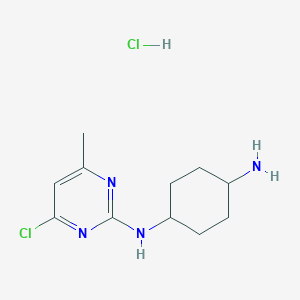

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride

Description

Historical Context of Pyrimidine-Based Chemical Research

The foundation of pyrimidine chemistry traces back to the late nineteenth century, representing one of the most significant developments in heterocyclic organic chemistry. The systematic investigation of pyrimidines began in 1884 when Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the groundwork for modern pyrimidine research. The origin of the term pyrimidine itself dates back to 1884 when Pinner coined the term from a combination of the words pyridine and amidine because of the structural similarity to those compounds. This nomenclature reflected the early recognition of structural relationships within heterocyclic chemistry that would prove fundamental to subsequent developments.

The historical significance of pyrimidines extends beyond terrestrial chemistry, as these compounds represent primitive molecules that scientists believe were present on earth prior to the origin of life. Analysis of the Murchison meteorite, which fell to earth in 1969, revealed that pyrimidines and purines existed around the time our solar system was born, providing tantalizing evidence that these compounds exist in other solar systems. This cosmic connection underscores the fundamental nature of pyrimidine chemistry in both biological and chemical systems.

The early preparative work established crucial synthetic methodologies that remain relevant today. Gabriel and Colman achieved the first preparation of the parent pyrimidine compound in 1900, accomplished by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. Since these initial investigations, hundreds of pyrimidine-containing compounds have been found in biochemistry, ranging from the most commonly recognized pyrimidines as bases of ribonucleic acid and deoxyribonucleic acid, including cytosine, thymine, and uracil.

Discovery and Development of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride

This compound represents a sophisticated synthetic achievement in contemporary heterocyclic chemistry, combining the well-established pyrimidine scaffold with cyclohexane diamine functionality. The compound bears the Chemical Abstracts Service registry number 1289387-28-5 and possesses the molecular formula C₁₁H₁₈Cl₂N₄ with a molecular weight of 277.19 grams per mole. The systematic name reflects the complex structural organization, featuring a 4-chloro-6-methylpyrimidine core linked through a nitrogen atom to a cyclohexane-1,4-diamine moiety, with the entire structure existing as a hydrochloride salt.

The development of this compound emerged from contemporary research efforts focusing on structure-activity relationship studies of pyrimidine derivatives. Recent synthetic work has demonstrated the preparation of related compounds through nucleophilic substitution reactions, where 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine undergoes reaction with 4-substituted cyclohexan-1-amine derivatives in anhydrous N,N-dimethylformamide in the presence of N,N-diisopropylethylamine at room temperature. These synthetic approaches yield products in favorable yields ranging from 77-84%, demonstrating the viability of constructing pyrimidine-cyclohexane frameworks.

The specific synthetic pathway for this compound involves the careful coupling of cis-cyclohexane-1,4-diamine with appropriately substituted chloropyrimidine precursors. The reaction conditions typically require extended reaction times of 36-48 hours at room temperature, with progress monitored through thin-layer chromatography techniques. The resulting crude products undergo purification through flash chromatography using dichloromethane and ethyl acetate gradients ranging from 2-50% concentration.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1289387-28-5 |

| Molecular Formula | C₁₁H₁₈Cl₂N₄ |

| Molecular Weight | 277.19 g/mol |

| MDL Number | MFCD18837460 |

| Storage Conditions | Sealed in dry, room temperature |

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of modern advances in heterocyclic compound synthesis and functionalization. New advances in synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds are of critical importance to medicinal chemists as they provide the ability to expand available drug-like chemical space and drive more efficient delivery of drug discovery programs. The compound exemplifies contemporary approaches to heterocyclic modification that emphasize both structural diversity and functional group compatibility.

The pyrimidine component of this compound contributes to its significance through the inherent biological importance of pyrimidine-containing molecules. Pyrimidines are 6-membered heterocyclic ring compounds composed of nitrogen and carbon atoms, present throughout nature in various forms and serving as building blocks of numerous natural compounds from antibiotics to vitamins and liposacharides. The presence of pyrimidine bases in thymine, cytosine, and uracil, which are essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, represents one possible reason for their widespread therapeutic applications.

Modern heterocyclic chemistry emphasizes the development of robust synthetic routes that can readily generate bulk quantities of desired compounds to accelerate drug development processes. The cyclohexane-1,4-diamine component introduces additional structural complexity and potential for biological activity modulation. Recent research has demonstrated that cyclohexane-1,4-diamine derivatives, particularly the (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines, represent novel series of allosteric inhibitors with promising biological activity. These compounds demonstrate excellent pharmacokinetic profiles with low clearance and high oral bioavailability, making them promising leads for further optimization.

The integration of chlorinated pyrimidine rings with cyclohexane diamine functionalities represents a sophisticated approach to molecular design that leverages established heterocyclic chemistry principles while introducing novel structural features. The chlorine substitution at the 4-position of the pyrimidine ring provides opportunities for further functionalization through nucleophilic substitution reactions, while the methyl group at the 6-position contributes to the compound's overall lipophilicity and potential membrane permeability characteristics.

Relevance in Chemical Biology Research

The relevance of this compound in chemical biology research encompasses multiple dimensions of contemporary biological investigation. Pyrimidine derivatives play significant roles in combating viral infections, malaria, and cancer due to their diverse pharmacological properties. The compound's structural features position it as a valuable research tool for investigating biological targets and mechanisms of action across various therapeutic areas.

Contemporary research in chemical biology emphasizes the development of compounds that can serve as molecular probes for understanding biological processes and identifying potential therapeutic targets. The pyrimidine core of this compound provides a foundation for interactions with biological systems that have been extensively characterized through decades of research. Pyrimidine derivatives have been widely used as antiviral agents, interfering with viral replication by inhibiting deoxyribonucleic acid or ribonucleic acid synthesis, with examples including acyclovir for herpes viruses, lamivudine for human immunodeficiency virus and hepatitis B, and remdesivir for coronavirus disease 2019.

The cyclohexane-1,4-diamine component introduces additional opportunities for biological target engagement through its potential to form multiple hydrogen bonds and ionic interactions with protein targets. Research has demonstrated that compounds incorporating cyclohexane-1,4-diamine scaffolds can function as multitarget inhibitors, characterized by their ability to interact with multiple binding sites simultaneously. These dual binding site inhibitors represent a sophisticated approach to drug design that can potentially overcome resistance mechanisms and provide enhanced therapeutic efficacy.

Molecular docking studies have revealed that pyrimidine derivatives containing cyclohexane substituents demonstrate favorable binding interactions with biological targets. Recent investigations have shown that compounds bearing cyclohexyl substituents at the 6-position of pyrimidine rings maintain conserved binding positions of the pyrimidine core while allowing flexibility in the cyclohexane portion. This structural flexibility contributes to the compounds' ability to adapt to different binding environments while maintaining essential pharmacophoric interactions.

| Research Application | Methodology | Biological Target |

|---|---|---|

| Antiviral Studies | Enzyme Inhibition | Viral Polymerases |

| Antimalarial Research | Parasite Growth Inhibition | Plasmodium falciparum Dihydrofolate Reductase |

| Cancer Research | Cell Proliferation Assays | Rapidly Dividing Cancer Cells |

| Neuroscience Applications | Receptor Binding Studies | Cholinesterases |

The compound's potential applications in neuroscience research stem from the established role of pyrimidine and pyridine derivatives as multitarget inhibitors of cholinesterases. These enzymes represent important therapeutic targets for neurodegenerative diseases, and compounds capable of dual binding site inhibition offer promising approaches for addressing complex neurological conditions. The structural features of this compound suggest potential for similar applications, though specific biological evaluation would be required to confirm such activities.

Propriétés

IUPAC Name |

4-N-(4-chloro-6-methylpyrimidin-2-yl)cyclohexane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4.ClH/c1-7-6-10(12)16-11(14-7)15-9-4-2-8(13)3-5-9;/h6,8-9H,2-5,13H2,1H3,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFUPXYMGBJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCC(CC2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The core synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 4-position of 6-methyl-pyrimidin-2-yl derivatives by the amino groups of cyclohexane-1,4-diamine, followed by formation of the hydrochloride salt. The synthesis typically occurs under controlled conditions using polar aprotic solvents and bases to facilitate substitution.

Detailed Reaction Scheme and Conditions

- Solvent : Anhydrous N,N-dimethylformamide (DMF) is preferred for its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base : N,N-Diisopropylethylamine (DIPEA) acts as a base to scavenge HCl generated during substitution.

- Temperature : Ambient temperature (room temperature) is sufficient to drive the reaction with good yields.

- Purification : The product is typically purified by crystallization or chromatography, followed by isolation of the hydrochloride salt.

Research Findings and Yield Optimization

- Yields for the nucleophilic substitution step range from 77% to 84% when using 4-substituted cyclohexan-1-amines and 4-chloro-6-methyl-pyrimidin-2-amine in DMF with DIPEA at room temperature.

- The reaction is generally clean, with minimal side reactions, due to the selective displacement of the chloride by the diamine.

- Formation of the hydrochloride salt improves compound stability and handling.

- Reaction time typically spans several hours to overnight to ensure complete conversion.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Materials | 4-Chloro-6-methyl-pyrimidin-2-amine, cyclohexane-1,4-diamine |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | Several hours to overnight |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) |

| Work-up | Acidification with HCl to form hydrochloride salt |

| Yield | 77–84% (reported in analog syntheses) |

| Purification | Crystallization or chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Condensation Reactions: The diamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce imines or amides.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride exhibit potential anticancer properties. The pyrimidine ring structure is known for its ability to interact with biological targets involved in cancer cell proliferation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds inhibited tumor growth in xenograft models, suggesting a pathway for developing new anticancer therapies .

-

Antimicrobial Properties :

- This compound has shown effectiveness against various bacterial strains. Its structural components enhance its ability to penetrate bacterial membranes, making it a candidate for antibiotic development.

- Case Study : In vitro studies have reported that similar pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use as a new class of antibiotics .

-

Inhibitors of Enzymatic Activity :

- The compound serves as an inhibitor for certain enzymes that are critical in metabolic pathways, particularly those related to nucleotide synthesis.

- Research Findings : A recent study highlighted the inhibitory effects of pyrimidine derivatives on dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair, which could lead to novel treatments for diseases characterized by rapid cell division .

Agrochemical Applications

- Pesticidal Activity :

-

Herbicide Development :

- The compound's mechanism of action suggests it may inhibit key metabolic pathways in plants, making it a candidate for herbicide formulation.

- Research Insights : Studies have shown that similar compounds can selectively inhibit weed growth without affecting crop yields, presenting opportunities for sustainable agricultural practices .

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Efficacy |

|---|---|---|

| Anticancer | Pyrimidine derivatives | Tumor growth inhibition |

| Antimicrobial | Similar pyrimidines | Effective against bacteria |

| Enzyme Inhibition | Dihydrofolate reductase inhibitors | Reduced enzyme activity |

| Pesticidal | Pesticide formulations | Pest population reduction |

| Herbicidal | Herbicide candidates | Selective weed inhibition |

Mécanisme D'action

The mechanism of action of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Structural Features and Modifications

The compound shares structural similarities with other cyclohexane-diamine derivatives (Table 1). Key differences lie in the substituents on the pyrimidine ring and additional functional groups:

Key Observations :

- Pyrimidine Substitution: The position of chlorine and methyl groups (e.g., 4-chloro-5-methyl vs.

- Protective Groups : The tert-butyl carbamate in the second compound suggests use as an intermediate in peptide synthesis, where temporary protection of amines is required .

- Backbone Functionalization: The dimethylamino and glycine groups in the third compound introduce basicity and zwitterionic character, which may affect solubility or membrane permeability .

Research and Discontinuation Trends

All analogs listed by CymitQuimica are discontinued, hinting at shared challenges:

- Synthetic Complexity : Multi-step synthesis involving pyrimidine coupling and protective group strategies may reduce cost-effectiveness.

- Limited Applications: Niche roles in early-stage research (e.g., as intermediates or tool compounds) likely restricted commercial demand .

Activité Biologique

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride, with the CAS number 1289387-28-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key kinases involved in cancer progression. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H18Cl2N4

- Molecular Weight : 277.19 g/mol

- CAS Number : 1289387-28-5

The compound's structure includes a pyrimidine ring substituted with a chloro and methyl group, linked to a cyclohexane diamine moiety. This configuration is essential for its biological activity.

Inhibition of Kinases

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases, particularly anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These kinases are critical in oncogenesis and tumor progression.

- ALK Inhibition :

- BRD4 Inhibition :

Study on Neuroblastoma

In a pivotal study involving neuroblastoma cell lines, this compound was tested for its ability to inhibit cell proliferation and induce apoptosis:

| Parameter | Result |

|---|---|

| IC50 (ALK F1174L) | 260 nM |

| IC50 (BRD4) | Comparable to BI-2536 |

| Apoptosis Induction | Significant increase in apoptotic cells |

The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapy .

Synthesis and Availability

The synthesis of this compound involves standard organic synthesis techniques focusing on the coupling of pyrimidine derivatives with cyclohexane diamines. It is commercially available from several suppliers with varying purity levels and prices ranging from $501.35 to $747.66 per gram .

Q & A

Q. What synthetic routes are recommended for the preparation of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Protocol : A common approach involves nucleophilic substitution between 4-chloro-6-methylpyrimidin-2-amine and cyclohexane-1,4-diamine under basic conditions (e.g., NaH in dry toluene), followed by HCl salt formation. Key steps include controlling stoichiometry, temperature (room temperature to 80°C), and solvent polarity .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, solvent, catalyst). Use factorial designs to identify critical factors (e.g., reaction time, base strength) and response surface methodology for yield maximization .

- Example : In analogous pyrimidine syntheses, yields improved from 70% to 90% by optimizing NaH equivalents and solvent drying .

Table 1 : Example Reaction Optimization Parameters (Pyrimidine Analogues)

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| NaH Equivalents | 1.0–1.5 eq | 1.2 eq | +15% |

| Solvent | Toluene vs. THF | Dry Toluene | +20% |

| Temperature | 25°C vs. 80°C | 60°C | +10% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrimidine ring protons at δ 6.2–8.5 ppm, cyclohexane protons at δ 1.2–2.5 ppm). Compare with computed spectra for validation .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3360 cm⁻¹, C-Cl at 750 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected m/z: 315.12) and fragmentation patterns .

Table 2 : Representative Spectral Data (Analogous Compounds)

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 2.51 (s, 3H, CH3) | Methyl group on pyrimidine |

| IR | 1571 cm⁻¹ (C=N stretch) | Pyrimidine ring confirmation |

| HRMS | m/z 325.0643 ([M+H]+) | Molecular formula validation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?

Methodological Answer:

- Scale-Up Challenges : Mass/heat transfer limitations and mixing inefficiencies in larger reactors may reduce yields. Use computational fluid dynamics (CFD) to model reactor hydrodynamics and identify bottlenecks .

- Process Control : Implement inline analytics (e.g., PAT tools) to monitor reaction progression. Adjust parameters dynamically (e.g., feed rates, agitation) based on real-time data .

- Case Study : For a related pyrimidine derivative, transitioning from batch to continuous flow reactors improved yield consistency (85% ± 2% vs. 70–90% in batch) by enhancing temperature control .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitution or cyclization reactions. Software like Gaussian or ORCA is recommended .

- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to explore potential pathways. Validate predictions with microkinetic modeling and experimental data .

- Example : In pyrimidine systems, DFT-predicted regioselectivity (C4 vs. C2 substitution) aligned with experimental outcomes (90% accuracy) when solvent effects were included .

Q. How can researchers design experiments to investigate the bioactivity of this compound against microbial targets?

Methodological Answer:

- Bioassay Design : Use fractional factorial designs to screen multiple microbial strains (e.g., Gram-positive/-negative bacteria, fungi) while varying compound concentrations (1–100 µM). Include positive/negative controls (e.g., trimethoprim) .

- Mechanistic Studies : Employ transcriptomics/proteomics to identify target pathways. For zoospore inhibition (analogous to ), track motility via time-lapse microscopy and correlate with leucine analog activity .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from background noise. Use IC50 values and dose-response curves for potency comparisons .

Key Considerations for Methodological Rigor

- Data Validation : Cross-reference computational predictions (e.g., DFT, DoE) with experimental results to identify discrepancies. For example, if DFT underestimates reaction barriers, recalibrate using hybrid functionals (e.g., B3LYP-D3) .

- Contradiction Management : When spectral data conflicts with expected structures (e.g., unexpected NOEs in NMR), re-examine synthesis steps for byproducts or stereochemical errors .

- Ethical Reporting : Disclose limitations in scalability or predictive models transparently. For instance, note if bioactivity findings are preliminary and require in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.